An In-depth Technical Guide to Boc-Glu(OBzl)-OH: Structure, Properties, and Applications in Peptide Synthesis
An In-depth Technical Guide to Boc-Glu(OBzl)-OH: Structure, Properties, and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-tert-Butyloxycarbonyl-L-glutamic acid γ-benzyl ester, commonly abbreviated as Boc-Glu(OBzl)-OH, is a pivotal amino acid derivative extensively utilized in synthetic peptide chemistry. Its unique dual-protection strategy, featuring an acid-labile Boc group on the α-amino function and a hydrogenolysis-sensitive benzyl (B1604629) ester protecting the γ-carboxyl group, allows for the selective and controlled incorporation of glutamic acid residues into peptide chains. This strategic protection is fundamental in both solid-phase and solution-phase peptide synthesis, making Boc-Glu(OBzl)-OH an indispensable tool in the development of peptide-based therapeutics, diagnostics, and research reagents.
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and detailed experimental applications of Boc-Glu(OBzl)-OH, tailored for professionals in the fields of chemical biology and drug development.
Chemical Structure and Properties
The structural integrity of Boc-Glu(OBzl)-OH is central to its function in peptide synthesis. The tert-butoxycarbonyl (Boc) group provides robust protection to the α-amino group under a wide range of reaction conditions, yet it can be cleanly removed with mild acids. Concurrently, the benzyl (Bzl) esterification of the side-chain carboxyl group prevents its unwanted participation in peptide bond formation and can be selectively cleaved under neutral conditions via catalytic hydrogenation.
Diagram of the Chemical Structure of Boc-Glu(OBzl)-OH
Caption: Chemical structure of Boc-Glu(OBzl)-OH.
Physicochemical Properties
A summary of the key physicochemical properties of Boc-Glu(OBzl)-OH is presented in the table below, providing essential data for its handling, storage, and application in synthesis.
| Property | Value | Reference |
| CAS Number | 13574-13-5 | [1] |
| Molecular Formula | C₁₇H₂₃NO₆ | [1] |
| Molecular Weight | 337.37 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 69-71 °C | [2] |
| Optical Rotation | [α]²⁰/D = -5.5 ± 0.5° (c=1 in acetic acid) | [2] |
| Solubility | Soluble in DMF, DMSO, ethanol, and methanol. | [3] |
| Storage | 2-8°C | [2] |
Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the methylene (B1212753) and methine protons of the glutamic acid backbone, the benzylic methylene protons (a singlet around 5.1 ppm), and the aromatic protons of the benzyl group (a multiplet around 7.3 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the Boc group, the benzyl ester, and the free carboxylic acid, in addition to the carbons of the tert-butyl group, the glutamic acid side chain, and the benzyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the Boc group, the ester, and the carboxylic acid, as well as C-O stretching and aromatic C-H bending vibrations. A broad O-H stretch from the carboxylic acid is also expected.
Synthesis of Boc-Glu(OBzl)-OH
The most common synthetic route to Boc-Glu(OBzl)-OH involves the protection of the α-amino group of L-glutamic acid γ-benzyl ester.
Logical Workflow for the Synthesis of Boc-Glu(OBzl)-OH
Caption: Synthesis of Boc-Glu(OBzl)-OH.
Detailed Experimental Protocol: Synthesis from L-Glutamic acid γ-benzyl ester
This protocol outlines the N-terminal Boc protection of L-glutamic acid γ-benzyl ester.
Materials:
-
L-Glutamic acid γ-benzyl ester
-
Di-tert-butyl dicarbonate (Boc₂O)[5]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dioxane and Water
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
10% aqueous citric acid solution or 1N HCl
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve L-glutamic acid γ-benzyl ester in a mixture of dioxane and water.
-
Add triethylamine (or another suitable base) to adjust the pH to approximately 9-10.
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the stirred solution at room temperature.
-
Maintain the pH at 9-10 by the dropwise addition of base as the reaction proceeds.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with 10% citric acid or 1N HCl.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude Boc-Glu(OBzl)-OH by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Applications in Peptide Synthesis
Boc-Glu(OBzl)-OH is a cornerstone of the Boc/Bzl strategy in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[6]
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, Boc-Glu(OBzl)-OH is coupled to the N-terminus of a growing peptide chain attached to a solid support.
Experimental Workflow for a Typical Boc-SPPS Cycle
Caption: A typical Boc-SPPS cycle.
Detailed Experimental Protocol: Coupling in Boc-SPPS
This protocol describes a standard coupling step using DIC/HOBt.[7]
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-Glu(OBzl)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ninhydrin (B49086) test solution
Procedure:
-
Swell the resin-bound peptide in DCM.
-
In a separate vessel, dissolve Boc-Glu(OBzl)-OH (3-5 equivalents based on resin substitution) and HOBt (3-5.5 equivalents) in a minimal amount of DMF.
-
Add the solution of Boc-Glu(OBzl)-OH and HOBt to the swollen resin.
-
Add DIC (3-5.5 equivalents) to the resin suspension.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the completion of the coupling reaction using the Kaiser or ninhydrin test. A negative test indicates the absence of free primary amines.
-
If the coupling is incomplete, the coupling step can be repeated.
-
Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Deprotection Strategies
The orthogonal nature of the Boc and benzyl protecting groups allows for their selective removal.
-
Boc Group Removal: The Boc group is typically removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v), or with HCl in dioxane.[8]
-
Benzyl Group Removal: The benzyl ester is stable to the acidic conditions used for Boc deprotection. It is commonly removed at the end of the synthesis by catalytic hydrogenolysis (e.g., H₂/Pd-C) or by treatment with strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) during the final cleavage from the resin in Boc-SPPS.[5][6]
Conclusion
Boc-Glu(OBzl)-OH is a highly versatile and essential building block for the synthesis of complex peptides. Its well-defined chemical properties and the orthogonal nature of its protecting groups provide chemists with precise control over the peptide assembly process. The experimental protocols outlined in this guide offer a practical framework for the successful application of Boc-Glu(OBzl)-OH in both solid-phase and solution-phase peptide synthesis, underscoring its continued importance in academic research and the pharmaceutical industry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-Glu(OBzl)-OH = 98.0 T 13574-13-5 [sigmaaldrich.com]
- 3. BOC-L-GLUTAMIC ACID GAMMA-BENZYL ESTER ALPHA-METHYL ESTER [chembk.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
